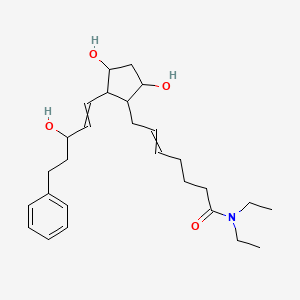

Bimatoprost diethyl amide

Description

Properties

Molecular Formula |

C27H41NO4 |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]-N,N-diethylhept-5-enamide |

InChI |

InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3 |

InChI Key |

CDQCYBXRNLOTSU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Contextualization As a Synthetic Prostaglandin Analogue

Bimatoprost (B1667075) diethyl amide is classified as a synthetic prostaglandin (B15479496) analogue. Prostaglandins (B1171923) are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological effects in the body. Synthetic analogues are compounds that are structurally similar to natural prostaglandins and are designed to mimic or modulate their biological effects.

The core structure of Bimatoprost diethyl amide is based on prostaglandin F2α (PGF2α), featuring the characteristic cyclopentane (B165970) ring with two aliphatic side chains. targetmol.com Specifically, it is an analogue of 17-phenyl trinor PGF2α, a modification that enhances metabolic stability. targetmol.com The defining feature of this compound is the modification of the C-1 carboxyl group into an N,N-diethyl amide. caymanchem.com This structural alteration is pivotal to its distinct chemical and pharmacological properties when compared to other PGF2α analogues that typically possess an ester or a free acid at this position. tandfonline.comnih.gov

Classification Within the Prostamide Chemical Family

Bimatoprost (B1667075) diethyl amide falls within the prostamide chemical family. Prostamides are a class of lipid amides that are structurally related to prostaglandins (B1171923). targetmol.com The term was first introduced to describe a novel class of fatty acid amides. researchgate.net Bimatoprost, a closely related compound, is considered a synthetic prostamide. tandfonline.com

The key structural feature that places Bimatoprost diethyl amide in this family is the amide linkage at the C-1 position of the prostaglandin (B15479496) scaffold. vulcanchem.com While bimatoprost is an N-ethyl amide, this compound possesses an N,N-diethyl amide. caymanchem.comvulcanchem.com This di-substitution at the amide nitrogen is a significant characteristic. Research has shown that di-substitution at the N-position of PGF2α amides can lead to a dramatic reduction in what is considered typical prostamide activity. nih.gov This highlights the nuanced structure-activity relationships within the prostamide family.

Evolution of Research Perspectives on Its Unique Pharmacological Profile

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of Bimatoprost and its derivatives, including the diethyl amide, is a well-established area of organic chemistry rooted in the landmark total synthesis of prostaglandins (B1171923) by E.J. Corey. nih.govlew.ro A retrosynthetic analysis of this compound reveals a convergent strategy, dissecting the molecule into three primary building blocks.

The primary disconnection occurs at the C1-amide bond, retro-synthetically yielding Bimatoprost acid and diethylamine. This approach, however, is less common than forming the amide from a more stable ester precursor in the final steps. A more practical retrosynthetic strategy involves disconnecting the α- and ω-side chains from the central cyclopentane (B165970) core. neuroquantology.com

Key Disconnections:

Amide Formation: The terminal diethyl amide can be traced back to a precursor such as a methyl or ethyl ester, which is formed from the corresponding carboxylic acid. This carboxylic acid is the product of a Wittig-type reaction.

α-Side Chain (Top Chain): The C5-C6 double bond of the α-chain is typically formed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This disconnects the seven-carbon α-chain, which is introduced as a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, from an aldehyde on the cyclopentane core. researchgate.net

ω-Side Chain (Bottom Chain): The C13-C14 double bond of the ω-side chain is also commonly installed using an HWE reaction. This severs the bond between C12 and C13, separating the cyclopentane ring from the eight-carbon ω-side chain, which is introduced as a phosphonate reagent. neuroquantology.comresearchgate.net

Cyclopentane Core: This leads back to a highly functionalized cyclopentane derivative, which is most famously derived from what is known as the "Corey Lactone." nih.govlew.ronih.gov This key intermediate contains the necessary stereochemistry for the final product.

This convergent approach allows for the independent synthesis and modification of each fragment before their strategic assembly, providing flexibility for creating various analogs. nih.govresearchgate.net

Key Synthetic Intermediates and Precursor Synthesis

The construction of this compound relies on the meticulous preparation of key precursors that embody the required stereochemical and functional features of the target molecule.

Corey Lactone Derivatization Pathways

The cornerstone of many prostaglandin syntheses is the Corey lactone, a bicyclic lactone diol that contains the requisite stereocenters for the cyclopentane core of PGF2α analogs. nih.govresearchgate.net The synthesis often starts from the commercially available (-)-Corey lactone diol. ijpsr.com

The synthetic sequence involves several key transformations of the Corey lactone:

Protection of Alcohols: The two hydroxyl groups of the lactone are chemically distinct. The C11-hydroxyl group (prostaglandin numbering) is typically protected with a bulky group like a benzoyl (Bz) or p-phenylbenzoyl (PPB) group to direct subsequent reactions. ijpsr.comrsc.org The primary hydroxyl group on the side chain is often protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. ijpsr.com

Lactone Reduction: The lactone carbonyl is reduced to a lactol (a cyclic hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this selective reduction, performed at low temperatures. researchgate.netresearchgate.net This lactol is in equilibrium with the open-chain hydroxy-aldehyde form, which is the substrate for the subsequent olefination reaction to install the α-chain.

An alternative chemoenzymatic approach utilizes a Baeyer–Villiger monooxygenase (BVMO)-catalyzed oxidation of a bicyclic ketone to produce the key lactone intermediate with excellent stereoselectivity (99% ee). nih.govrsc.org

ω-Side Chain Elaboration and Phosphonate Ester Chemistry

The introduction of the ω-side chain is a critical step that defines the structure of Bimatoprost. This is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which offers high (E)-selectivity for the resulting double bond. neuroquantology.comnrochemistry.comtcichemicals.com

The process involves:

Oxidation: The C11-OH protected Corey alcohol is oxidized to the corresponding aldehyde. Swern oxidation is a frequently used method for this transformation. asianpubs.org

HWE Olefination: The resulting aldehyde is reacted with a stabilized phosphonate carbanion (also known as an HWE reagent). For Bimatoprost synthesis, the required reagent is typically dimethyl (2-oxo-4-phenylbutyl)phosphonate. neuroquantology.comresearchgate.net The phosphonate carbanion is generated in situ using a strong base like sodium hydride (NaH) in an ethereal solvent such as dimethyl ether (DME) or tetrahydrofuran (B95107) (THF). neuroquantology.comnih.gov This reaction constructs the enone system of the ω-side chain. researchgate.net

The choice of solvent can be crucial; DME has been reported to provide better results and fewer impurities compared to THF in certain instances. neuroquantology.com

Optimization of Synthetic Routes and Reaction Conditions

Efficiency, stereocontrol, and yield are paramount in multi-step syntheses. Significant research has focused on optimizing the synthetic route to Bimatoprost and its analogs.

Stereoselective Synthesis Approaches

Maintaining and creating the correct stereochemistry is the most challenging aspect of prostaglandin synthesis.

C15-Hydroxyl Group: The HWE reaction creates an enone intermediate. The next step is the stereoselective reduction of the C15-ketone to the desired (S)-allylic alcohol. This reduction is critical for biological activity.

Chemical Methods: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in the presence of a Lewis acid like cerium(III) chloride (Luche reduction), to achieve 1,2-reduction of the enone to the allylic alcohol. ijpsr.com However, this can sometimes lead to diastereomeric mixtures that are difficult to separate. neuroquantology.com

Biocatalytic Methods: Ketoreductases (KREDs) have been employed for this reduction, offering superior diastereoselectivity (e.g., 87:13 to 99:1 dr) under mild conditions compared to traditional chemical reductants. nih.govresearchgate.netrsc.org Lipase-mediated stereo selective reduction has also been described as an efficient method. asianpubs.org

Core Stereocenters: Modern approaches utilize organocatalysis to set the stereochemistry of the cyclopentane core from simple precursors like succinaldehyde, creating a key bicyclic enal intermediate in high enantiomeric excess (>99% ee). nih.govresearchgate.net

Amidation Reactions and Ester Hydrolysis in Synthesis

The final step in the synthesis of this compound is the formation of the amide bond. Bimatoprost itself is an ethyl amide, and the diethyl amide would be formed analogously.

The common route involves the amidation of a precursor ester, typically a methyl or isopropyl ester. neuroquantology.com

Ester Precursor Synthesis: Following the installation of both side chains and the deprotection of the hydroxyl groups, a prostaglandin acid intermediate is obtained. This acid is then esterified.

Amidation: The ester is treated with the desired amine. For this compound, this would be diethylamine. In the synthesis of Bimatoprost, a 70% aqueous solution of ethylamine (B1201723) is often used. neuroquantology.comgoogle.com The reaction can be carried out at room temperature over several hours. neuroquantology.com The direct conversion from an ester avoids the use of potentially problematic coupling reagents that would be needed for direct amidation of the carboxylic acid. google.com

Deprotection: In many synthetic routes, the amidation is performed on a fully protected intermediate. The final step is then the removal of the protecting groups from the hydroxyl functions, often under acidic conditions, to yield the final product. google.comnewdrugapprovals.org

The table below summarizes key reaction types and their reagents used in the synthesis.

Table 1: Key Reactions in this compound Synthesis

| Reaction Type | Reagent(s) | Purpose |

|---|---|---|

| Protection of Alcohols | p-Phenylbenzoyl chloride (PPB-Cl), TBDMS-Cl | To selectively block reactive hydroxyl groups. |

| Lactone Reduction | Diisobutylaluminium hydride (DIBAL-H) | To convert the Corey lactone to a lactol (hydroxy-aldehyde). |

| Oxidation | Swern Oxidation, Dess-Martin periodinane | To convert alcohols to aldehydes/ketones. |

| HWE Olefination | Dimethyl (2-oxo-4-phenylbutyl)phosphonate, NaH | To form the C=C double bond of the ω-side chain. |

| Wittig Olefination | (4-Carboxybutyl)triphenylphosphonium bromide, KHMDS | To form the C=C double bond of the α-side chain. |

| Ketone Reduction | Ketoreductase (KRED), NaBH₄/CeCl₃ | To stereoselectively form the C15-hydroxyl group. |

| Amidation | Diethylamine, from an ester precursor | To form the final diethyl amide product. |

| Deprotection | K₂CO₃/Methanol, Acidic conditions | To remove protecting groups from hydroxyl functions. |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Pharmacological Mechanisms at the Molecular and Cellular Level

Characterization of Receptor Interactions and Binding Kinetics

The interaction of bimatoprost (B1667075) and its metabolites with prostanoid receptors is a key aspect of its pharmacological activity. Studies have focused on defining its binding affinity, selectivity, and the kinetics of these interactions.

Studies on Prostamide Receptor Binding Affinity and Selectivity

Bimatoprost is structurally related to prostaglandin (B15479496) F2α and is considered a prostamide F2α analog. nih.gov Its pharmacology, however, shows unique characteristics that distinguish it from classical prostanoid FP receptor agonists. nih.govarvojournals.org This has led to the hypothesis that bimatoprost acts through a distinct "prostamide receptor." nih.govarvojournals.org

Research has demonstrated that the effects of bimatoprost can be blocked by specific prostamide antagonists, such as AGN 211334, providing evidence for a prostamide receptor-mediated mechanism. nih.gov These antagonists have been shown to inhibit the actions of bimatoprost and prostamide F2α without affecting the responses to PGF2α and other FP receptor agonists. nih.gov This selectivity suggests the existence of receptors that preferentially recognize prostamides. nih.gov

Exploration of Prostanoid FP Receptor Agonism by Bimatoprost Free Acid

While bimatoprost itself shows some interaction with the prostanoid FP receptor, its free acid metabolite, 17-phenyl-trinor PGF2α, is a potent FP receptor agonist. researchgate.netwindows.net Corneal tissue can hydrolyze bimatoprost to this active free acid form. researchgate.netcaymanchem.com

Studies have shown that bimatoprost displaces [3H]prostaglandin F2α from FP receptors, although with a lower affinity than its free acid. researchgate.netnih.gov The free acid of bimatoprost has a significantly higher affinity for the FP receptor, comparable to or slightly greater than that of latanoprost (B1674536) free acid. researchgate.net It is this free acid form that is largely credited with the effects mediated through FP receptor activation. researchgate.netnih.gov

Interactive Table 1: Binding Affinity of Bimatoprost and its Free Acid for the FP Receptor

| Compound | Binding Affinity (Ki, nM) |

| Bimatoprost | 6310 ± 1650 |

| Bimatoprost Free Acid | Potent Agonist (Specific Ki not consistently reported, but high affinity) |

| Data derived from studies on [3H]prostaglandin F2α displacement. researchgate.netnih.gov |

Kinetic Parameters of Ligand-Receptor Association and Dissociation

The kinetics of ligand-receptor interactions, including the rates of association (k-on) and dissociation (k-off), are crucial for understanding the duration and nature of the pharmacological response. excelleratebio.com These parameters determine the ligand's residence time at the receptor. excelleratebio.com While specific kinetic data for bimatoprost diethyl amide are not extensively detailed in the provided search results, the principles of ligand-receptor kinetics are well-established. excelleratebio.comnih.gov The ratio of k-off to k-on determines the equilibrium dissociation constant (Kd), a measure of binding affinity. excelleratebio.com Compounds with slow dissociation rates can exhibit prolonged receptor occupancy. excelleratebio.com

Intracellular Signaling Pathways and Mechanistic Transduction

Upon receptor binding, bimatoprost and its free acid initiate a cascade of intracellular signaling events that ultimately lead to a physiological response. Key pathways identified include calcium mobilization and the activation of protein kinase cascades.

Calcium Ion Mobilization Studies in Cloned Human FP Receptors

Both bimatoprost and its free acid have been shown to mobilize intracellular calcium ([Ca2+]i) through the activation of FP receptors. nih.govnih.gov Studies using cloned human FP receptors expressed in human embryonic kidney (HEK) cells and native FP receptors in mouse fibroblasts have demonstrated this effect. nih.gov Bimatoprost itself can induce a rapid increase in [Ca2+]i, although at higher concentrations compared to its free acid. arvojournals.orgnih.gov This calcium mobilization is a hallmark of Gq protein-coupled receptor activation, which is the primary signaling pathway for the FP receptor. labclinics.com The FP receptor antagonist AL-8810 has been shown to block the bimatoprost-induced [Ca2+]i mobilization, confirming the involvement of the FP receptor in this process. nih.govnih.gov

Interactive Table 2: Functional Potency of Bimatoprost in Calcium Mobilization Assays

| Cell Type | Receptor Type | EC50 (nM) |

| Human Embryonic Kidney (HEK) cells | Cloned Human FP Receptors | 2940 ± 1663 |

| 3T3 Mouse Fibroblasts | Native FP Receptors | 2200 ± 670 |

| EC50 represents the concentration of a drug that gives a half-maximal response. nih.gov |

Activation of PI3K/Akt and MAPK/ERK Pathways

In addition to calcium signaling, bimatoprost has been shown to activate other important intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. arvojournals.orgnih.gov

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. aginganddisease.orgwikipedia.orgijbs.com Studies have demonstrated that bimatoprost can induce the phosphorylation and activation of Akt. arvojournals.orgnih.gov The protective effects of bimatoprost on retinal ganglion cells have been linked to the activation of this pathway. nih.gov Inhibition of PI3K with LY294002 has been shown to attenuate the protective effects of bimatoprost. nih.gov

Modulation of Extracellular Matrix Remodeling Mechanisms

This compound, a synthetic prostamide analog, exerts a significant influence on the structural and functional properties of ocular tissues through the modulation of extracellular matrix (ECM) remodeling. tandfonline.com This mechanism is fundamental to its pharmacological action, particularly in the context of increasing aqueous humor outflow. tandfonline.comnih.gov The process involves a complex interplay of enzymatic activity and changes in the expression of structural proteins within the trabecular meshwork and uveoscleral pathway tissues. researchgate.netpsu.eduarvojournals.org

Research indicates that bimatoprost orchestrates the remodeling of the ECM primarily by regulating the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components like collagen. nih.govresearchgate.net Studies have demonstrated that bimatoprost and other prostaglandin analogs increase the expression and activity of several MMPs in the ciliary body and trabecular meshwork. researchgate.netnih.gov Specifically, bimatoprost has been shown to upregulate MMP-1, MMP-3, and MMP-9 in human ciliary body smooth muscle cells. nih.gov High concentrations of bimatoprost, similar to those found in ocular tissues following implant administration, can lead to a dramatic upregulation of MMP-1 and MMP-10 in human trabecular meshwork cells. researchgate.netarvojournals.org This enzymatic breakdown of collagen and other ECM components results in a widening of the interstitial spaces within the ciliary muscle and other outflow tissues, thereby reducing resistance to aqueous humor outflow. tandfonline.comnih.gov

The regulatory effect of bimatoprost extends to the tissue inhibitors of metalloproteinases (TIMPs), which are natural inhibitors of MMPs. The balance between MMPs and TIMPs is crucial for controlling ECM turnover. nih.gov In vitro studies on human ciliary body smooth muscle cells have shown that while bimatoprost increases the expression of certain MMPs, it does not alter the levels of TIMP-2. nih.gov However, it does cause an increase in TIMP-3. nih.gov This differential regulation suggests a shift in the MMP/TIMP balance that favors ECM degradation and tissue remodeling. nih.gov

Beyond its effects on MMPs and TIMPs, bimatoprost also influences the expression of key structural proteins within the ECM. In cultured human trabecular meshwork cells, bimatoprost has been observed to decrease the expression of fibronectin, a major component of the ECM. semanticscholar.org This reduction in fibronectin may contribute to the increased outflow facility. semanticscholar.org The signaling pathways involved in these remodeling processes are also beginning to be understood. The induction of MMPs by prostaglandin analogs is believed to be mediated by the activation of transcription factors such as c-fos. semanticscholar.org Furthermore, studies have shown that bimatoprost can increase the expression of NF-кB p65 and decrease its inhibitor, IкBα, suggesting the involvement of the NF-кB pathway in the ECM remodeling process. semanticscholar.org

The effects of bimatoprost on MMP expression can be dose-dependent and differ between the active amide form and its hydrolyzed free acid metabolite. arvojournals.org Research comparing the two has found that high concentrations of the bimatoprost amide have a more dramatic effect on upregulating MMP-1 in trabecular meshwork cells than the free acid form, suggesting that the unmetabolized drug plays a key role in the durable tissue remodeling observed with sustained-release implants. arvojournals.org

Data Tables

Table 1: Research Findings on this compound and Extracellular Matrix Remodeling

| Cell/Tissue Type | Component Affected | Observed Effect | Research Context | Citation |

|---|---|---|---|---|

| Human Ciliary Body Smooth Muscle Cells | MMP-1, MMP-3, MMP-9 | Increased protein concentration | In vitro study comparing prostaglandin analogs | nih.gov |

| Human Ciliary Body Smooth Muscle Cells | MMP-9 | Increased activity by 75% +/- 27% | In vitro zymography analysis | nih.gov |

| Human Ciliary Body Smooth Muscle Cells | MMP-2, TIMP-2 | No change in protein concentration | In vitro study comparing prostaglandin analogs | nih.gov |

| Human Ciliary Body Smooth Muscle Cells | TIMP-3 | Increased protein concentration | In vitro study comparing prostaglandin analogs | nih.gov |

| Human Trabecular Meshwork (TM) Cells | MMP-1, MMP-10 | Dramatically increased gene expression | In vitro study with high concentrations of bimatoprost | arvojournals.org |

| Human Trabecular Meshwork (TM) Cells | MMP-1 | Dose-dependent upregulation of protein levels | In vitro study with high concentrations of bimatoprost | arvojournals.org |

| Immortalized Human Trabecular Meshwork (iHTM) Cells | Fibronectin | Significantly decreased intracellular protein | In vitro immunofluorescence analysis | semanticscholar.org |

| Human T lymphoblast (MOLT-3) Cells | Fibronectin mRNA | Down-regulated | In vitro quantitative PCR analysis | semanticscholar.org |

| Human T lymphoblast (MOLT-3) Cells | c-fos, MMP-9 mRNA | Significantly increased expression | In vitro quantitative PCR analysis | semanticscholar.org |

| Human T lymphoblast (MOLT-3) Cells | TIMP-4 mRNA | Significantly decreased expression | In vitro quantitative PCR analysis | semanticscholar.org |

| Human T lymphoblast (MOLT-3) Cells | NF-кB p65 mRNA | Increased expression | In vitro quantitative PCR analysis | semanticscholar.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 17-phenyl-trinor PGF2α |

| 2-arachidonoylglycerol (2-AG) |

| Amfenac |

| Anandamide |

| Bimatoprost |

| This compound |

| Bimatoprost free acid (BFA) |

| Collagen |

| Dexamethasone |

| Emedastine |

| Ethanol |

| Fibronectin |

| Isopropyl cloprostenate |

| Isoproterenol |

| Latanoprost |

| Levocabastine |

| Nepafenac |

| Norepinephrine |

| Palmitoylethanolamide (PEA) |

| Prostaglandin F2α (PGF2α) |

| Tafluprost |

| Travoprost (B1681362) |

| Unoprostone |

Metabolism and Prodrug Activation Research of Bimatoprost Diethyl Amide

Enzymatic Hydrolysis Pathways in Ocular Tissues

The primary mechanism of bioactivation for Bimatoprost (B1667075) diethyl amide in the eye involves enzymatic hydrolysis. This process is crucial for converting the lipophilic prodrug, which can effectively permeate the ocular barriers, into its active, more polar free acid metabolite, 17-phenyl-trinor PGF2α. researchgate.netarvojournals.org

Amidase Activity in Cornea, Iris/Ciliary Body, and Sclera

Studies have demonstrated that key ocular tissues, including the cornea, iris/ciliary body, and sclera, possess the enzymatic machinery to hydrolyze the ethyl amide group of bimatoprost. researchgate.net The cornea is a primary site for this metabolic conversion, with research showing significant amidase activity that transforms bimatoprost into its corresponding carboxylic acid. arvojournals.orgnih.gov This conversion has been observed in both human and bovine corneal tissues. arvojournals.org The rate of hydrolysis has been compared across different ocular tissues and species. For instance, the rate of hydrolysis in human and rabbit cornea and iris/ciliary body is similar, while the sclera in humans hydrolyzes the compound at a slower rate than in rabbits. researchgate.net

The distribution of the prodrug and its active metabolite varies within the ocular tissues. Following topical administration, intact bimatoprost has been found in the cornea/sclera, iris/ciliary body, and aqueous humor. researchgate.net The subsequent detection of its free acid form in these tissues confirms the role of local enzymatic hydrolysis. researchgate.net

Identification and Characterization of Enzymes Involved (e.g., Esterases)

The enzymes responsible for the hydrolysis of the amide bond in Bimatoprost diethyl amide are broadly classified as amidases. arvojournals.orgnih.gov While the specific amidase has not been fully characterized, enzymatic activity capable of this conversion has been consistently detected in corneal tissue. arvojournals.org The conversion rate in the human cornea has been estimated to be approximately 2.5 µg/g of tissue over a 24-hour period. arvojournals.org

In addition to amidases, ocular tissues are known to have a range of hydrolytic enzymes, including esterases, which are responsible for the activation of other prostaglandin (B15479496) analog prodrugs like latanoprost (B1674536). entokey.com Some research suggests that enzymes with dual functionality, such as fatty acid amide hydrolase (FAAH), which exhibits both amidase and esterase activity, could be involved in the bioactivation of prostaglandin prodrugs. arvojournals.org Further investigation into the specific enzymes, their expression levels in different ocular tissues, and their substrate specificity is ongoing to fully elucidate the metabolic pathway. nih.govuef.fi

Systemic Metabolic Pathways and Enzyme Identification

Once this compound is absorbed systemically, it undergoes more extensive metabolism. The primary circulating form in the blood following ocular administration is the parent compound. researchgate.net However, it is subsequently metabolized through several key pathways before excretion. drugbank.comnih.govwikipedia.org

N-Deethylation and Glucuronidation Pathways

Following initial oxidation, this compound undergoes N-deethylation and glucuronidation to form a variety of metabolites. drugbank.comnih.govwikipedia.org N-dealkylation is a common metabolic pathway for many pharmaceuticals containing an amine functional group. nih.gov Glucuronidation is a Phase II metabolic reaction that conjugates the drug or its metabolites with glucuronic acid, increasing their water solubility and facilitating their excretion from the body. drugbank.com In animal models, glucuronidated metabolites have been found to be the major form of the drug excreted in urine and feces. drugbank.comnih.gov

Prodrug Design Principles and Bioactivation Strategies

The development of this compound as a prodrug is a deliberate strategy to overcome the challenges of ocular drug delivery. The design principles revolve around enhancing the therapeutic efficacy by improving the drug's physicochemical and pharmacokinetic properties. nih.govnih.govslideshare.net

The primary goal of creating an amide prodrug of a prostaglandin is to increase its lipophilicity. kirkmaxey.com The relatively lipophilic nature of this compound allows for enhanced penetration through the lipid-rich corneal epithelium, a significant barrier to the entry of more polar molecules. nih.govscispace.com This chemical modification approach is preferred over formulation-based strategies for certain drug candidates. nih.gov

The bioactivation strategy is centered on the site-specific enzymatic conversion of the inactive prodrug to the active parent drug. researchgate.net In the case of this compound, the amide bond is designed to be stable enough to allow for corneal penetration but susceptible to hydrolysis by amidases present in the target ocular tissues. arvojournals.orgnih.gov This releases the active carboxylic acid, which can then bind to its target receptors and elicit the desired pharmacological response. entokey.com This targeted release mechanism aims to maximize the drug's effect at the site of action while minimizing potential systemic side effects. researchgate.net

Design of Ester and Amide Prodrug Derivatives

The prodrug approach is a fundamental strategy in ophthalmic drug design, aimed at overcoming the physiological barriers of the eye to enhance the delivery of therapeutic agents. nih.govmdpi.com The cornea, a primary barrier to intraocular drug absorption, is a lipid-rich tissue that is more permeable to lipophilic compounds compared to polar parent drugs. mdpi.commdpi.com Consequently, chemical derivatization is employed to increase a drug's lipophilicity, facilitating its passage through the cornea, after which resident ocular enzymes metabolize the prodrug back to its active parent compound. mdpi.com

Within the class of prostaglandin F2α (PGF2α) analogs, this strategy has led to the development of several successful prodrugs, which are primarily designed as either esters or amides. mdpi.com Latanoprost and travoprost (B1681362) are well-known examples of isopropyl ester prodrugs; their ester linkage is hydrolyzed by ocular esterases to release the biologically active free acid. nih.govnih.gov

In contrast, Bimatoprost was designed as a synthetic amide prodrug. researchgate.nettandfonline.com It is the ethyl amide derivative of its potent, biologically active carboxylic acid form, 17-phenyl-trinor PGF2α. mdpi.comresearchgate.netnih.gov The rationale for using an amide linkage instead of an ester involves several physicochemical considerations. Generally, amides exhibit greater chemical stability compared to structurally similar esters. semanticscholar.org This enhanced stability can be advantageous for formulation and shelf-life. The design of Bimatoprost as an amide derivative provides it with distinct physicochemical properties, such as a LogP o/w value (a measure of lipophilicity) of 2.8, which is considered favorable for corneal permeation. mdpi.comsemanticscholar.org This positions it within the optimal lipophilicity range to balance solubility in the aqueous tear film and partitioning into the lipidic corneal tissue. mdpi.com While both ester and amide prostaglandin analogs are designed to improve ocular penetration, the choice of the promoiety—be it an isopropyl ester or an ethyl amide—imparts unique properties regarding stability, metabolism, and receptor interaction. nih.govtandfonline.comdovepress.com

Role of Transport Mechanisms in Prodrug Delivery and Conversion

The therapeutic action of a prodrug is contingent upon its successful delivery to the target tissue and its efficient conversion into the active pharmacological agent. For Bimatoprost, this involves transport across the cornea and subsequent enzymatic hydrolysis of its ethyl amide bond. researchgate.netdovepress.com

The primary route for topical drug delivery to the anterior segment of the eye is through the cornea. mdpi.com After administration, Bimatoprost must permeate this tissue to reach the aqueous humor and iris-ciliary body, where it can be metabolized. researchgate.netdovepress.com Studies in both human and rabbit ocular tissues have demonstrated that the ethyl amide group of Bimatoprost is hydrolyzed to produce the active free acid, 17-phenyl-trinor PGF2α. mdpi.comresearchgate.netnih.gov This enzymatic conversion occurs in the cornea, iris/ciliary body, and sclera. researchgate.netnih.gov While the rate of hydrolysis in the cornea and iris/ciliary body is similar between humans and rabbits, the conversion rate in the sclera is reportedly slower in humans. researchgate.netnih.gov

Research into the specific enzymes responsible for this bioactivation has identified metalloenzymes as key players. In one study using bovine cornea, the conversion of Bimatoprost to its free acid was completely abolished by EDTA, a metalloenzyme inhibitor, suggesting that metallopeptidases are likely responsible for the hydrolysis in that tissue. arvojournals.org Other research has pointed to the potential involvement of fatty acid amide hydrolase (FAAH), an enzyme known to have both amidase and esterase activity. researchgate.net

The rate of this conversion is a critical factor. Some studies have indicated that the hydrolysis of Bimatoprost is relatively slow compared to the rapid conversion of ester-based prostaglandin prodrugs. caymanchem.comarvojournals.org An in vitro study with bovine cornea measured the rate of conversion to the free acid.

Table 1: In Vitro Hydrolysis of Bimatoprost in Bovine Cornea arvojournals.org

| Parameter | Result |

| Initial Bimatoprost Application | 100 µl of 0.03% solution |

| Incubation Time | 90 minutes |

| Conversion to Free Acid (% of initial mass) | 2.2 ± 0.6% |

| Calculated Rate of Conversion | ~1.5% / hr / 100 mg tissue |

Data derived from an in vitro incubation study with excised intact bovine cornea.

The transport of Bimatoprost across the corneal epithelium is further complicated by the presence of active efflux pumps, which can expel drugs from cells and limit their intracellular concentration. nih.gov Cellular accumulation studies have identified Bimatoprost as a substrate for multiple drug efflux pumps, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRP1, MRP2, and MRP5). nih.gov The free acid metabolite of Bimatoprost was also found to be a substrate for MRP pumps but not P-gp. nih.gov This interaction with efflux transporters is a crucial aspect of its delivery, as it can modulate the net penetration of the drug into the anterior chamber.

Table 2: Interaction of Bimatoprost and its Free Acid with Corneal Efflux Pumps nih.gov

| Compound | P-gp Substrate | MRP1 Substrate | MRP2 Substrate | MRP5 Substrate |

| Bimatoprost (Ethyl Amide) | Yes | Yes | Yes | Yes |

| Bimatoprost Free Acid | No | Yes | Yes | Yes |

Based on cellular accumulation studies.

Once across the cornea, both intact Bimatoprost and its hydrolyzed free acid are detected in the aqueous humor and the iris-ciliary body, the target tissues for its therapeutic effect. researchgate.netdovepress.com The distribution and relative concentrations of the prodrug versus the active metabolite in these compartments are the result of the interplay between corneal transport, enzymatic conversion, and the influence of efflux pumps. nih.govresearchgate.netdovepress.com

Advanced Analytical Methodologies for Bimatoprost Diethyl Amide Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of pharmaceutical compounds. In the context of Bimatoprost (B1667075) diethyl amide research, HPLC is most frequently utilized as the separation front-end for mass spectrometry. While specific, validated HPLC methods with ultraviolet (UV) detection dedicated solely to Bimatoprost diethyl amide are not widely published, the chromatographic principles are derived from methods developed for other prostaglandin (B15479496) analogs.

Typically, reversed-phase HPLC is employed, using columns such as a C18 to separate the lipophilic prostaglandin analogs from more polar entities in the sample matrix. researchgate.netepo.org Gradient elution is common, often involving a mobile phase system composed of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The gradient is programmed to gradually increase the organic solvent concentration, effectively eluting compounds based on their hydrophobicity.

For instance, a method developed for related prostaglandin analogs used a linear gradient with a mobile phase of 5 mM ammonium acetate with 0.02% formic acid in water (Solvent A) and 5 mM ammonium acetate in 95:5 acetonitrile/water with 0.02% formic acid (Solvent B). researchgate.net Such a system would be applicable for separating this compound from its potential metabolites or related compounds in a research setting. The separation could also potentially be achieved using isocratic elution with an optimized mobile phase composition, for example, a mixture of 0.1% formic acid and acetonitrile. epo.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of this compound in complex matrices. Its high specificity allows for accurate measurement even at very low concentrations. The compound is often used as an internal standard in the analysis of other prostaglandin analogs due to its structural similarity and distinct mass. unil.ch

In LC-MS/MS analysis, the compound is first separated chromatographically by HPLC and then introduced into the mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI) in positive mode, to form a protonated molecule, or precursor ion [M+H]⁺. For this compound, this precursor ion has a mass-to-charge ratio (m/z) of approximately 444.3. unil.ch

This precursor ion is then isolated and fragmented to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. This technique is essential for quantitative bioanalysis in complex samples like plasma or tissue homogenates. unil.chresearchgate.net

A known MRM transition for the quantification of PGF2α diethyl amide used as an internal standard is presented in the table below.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| PGF2α diethyl amide | Positive | 444.3 | 426.3 | unil.ch |

For accurate quantification, a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is ideal. While Bimatoprost-d4 is used for the analysis of Bimatoprost, a similar strategy would be applicable for this compound to correct for variations in sample preparation and instrument response. caymanchem.com

Spectroscopic Techniques (e.g., ATR-FTIR, NMR) for Structural Characterization in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized compounds like this compound. While extensive public data for this specific molecule is limited, the application of these techniques follows standard principles for organic compound characterization.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy would be used to identify the functional groups present in the molecule. The FTIR spectrum of the closely related Bimatoprost shows characteristic peaks for O-H stretching (~3324 cm⁻¹), N-C=O (amide) stretching (~1618 cm⁻¹), N-H stretching (~3427 cm⁻¹), and aliphatic C-H stretching (~3023 cm⁻¹). A spectrum of this compound would be expected to show similar peaks for the hydroxyl and aliphatic C-H groups, but with shifts in the amide region due to the presence of two ethyl groups instead of one, and an absence of the N-H stretch.

Bioanalytical Techniques for In Vitro Sample Analysis

In the realm of bioanalysis, this compound serves a unique and critical role as a research tool, primarily due to its resistance to enzymatic hydrolysis. Bimatoprost, an N-ethyl amide, can be hydrolyzed by corneal amidases to its active free acid form, 17-phenyl-trinor PGF2α. researchgate.net This conversion complicates in vitro studies aiming to determine if the parent compound has intrinsic activity at prostaglandin receptors.

In contrast, dialkyl amides such as this compound are reported to be inert to this corneal amidase activity, meaning they are not converted to the corresponding free acid in any detectable amount. service.gov.uk This chemical stability makes this compound an ideal negative control or comparator compound in in vitro and ex vivo experiments.

For example, in studies using models like perfused human anterior segments or trabecular meshwork (TM) cell monolayers to investigate the mechanisms of intraocular pressure reduction, this compound can be used to distinguish between the pharmacological effects of the amide itself and those of its corresponding free acid. caymanchem.comgoogle.com If Bimatoprost elicits a biological response and this compound does not, it provides strong evidence that the activity is due to the hydrolyzed free acid acting on FP receptors, rather than a direct effect of the amide structure on a different "prostamide receptor." google.com Therefore, its primary bioanalytical application is not for quantification as a drug, but as a stable chemical probe to elucidate pharmacological mechanisms.

In Vitro Research Models and Mechanistic Investigations

Cellular Accumulation Studies in Epithelial and Efflux Transporter Models

In vitro studies using cultured rabbit primary corneal epithelial cells (rPCEC) have been instrumental in understanding the cellular uptake and efflux of bimatoprost (B1667075). Research indicates that bimatoprost and its free acid form are substrates for multiple drug efflux pumps, including MRP1, MRP2, and MRP5. nih.gov Notably, among several prostaglandin (B15479496) analogs tested, bimatoprost was unique in its interaction with P-glycoprotein (P-gp). nih.gov However, it did not show any affinity for the Breast Cancer Resistance Protein (BCRP). nih.gov

Dose-dependent inhibition studies of erythromycin (B1671065) efflux in rPCEC revealed that bimatoprost has a relatively high affinity for these efflux pumps, with a determined inhibition constant (Ki) of 82.54 µM. nih.gov These findings suggest that efflux transporters on the corneal epithelium play a significant role in modulating the intracellular concentration of bimatoprost. nih.gov

Cell Culture Models for Receptor Activity and Signaling Pathway Research

Various cell lines have been employed to investigate the receptor-mediated effects and downstream signaling pathways of bimatoprost and its derivatives.

Human Embryonic Kidney Cells (HEK) Expressing Cloned Receptors

Human Embryonic Kidney (HEK) 293 cells engineered to express cloned human prostaglandin FP receptors have been a key model system. In these cells, bimatoprost has been shown to displace [3H]prostaglandin F2α from FP receptors, although with a relatively high inhibition constant (Ki) of 6310 ± 1650 nM, indicating a lower affinity in its amide form compared to its free acid. researchgate.net Functionally, bimatoprost was observed to mobilize intracellular calcium ([Ca2+]i) via these cloned human FP receptors, with an EC50 value of 2940 ± 1663 nM. researchgate.net This effect was blockable by an FP receptor antagonist, confirming the involvement of the FP receptor in this signaling event. researchgate.net Studies have also utilized HEK293 cells to demonstrate that a prostamide receptor antagonist, AGN211335, can specifically block bimatoprost activity without affecting PGF2α activity, suggesting distinct receptor interactions. nih.gov

Fibroblast Cell Lines (e.g., 3T3 Mouse Fibroblasts)

The 3T3 mouse fibroblast cell line, which endogenously expresses native FP receptors, has also been used to study the action of bimatoprost. researchgate.netmicroscopyu.com In this model, bimatoprost was found to mobilize intracellular calcium with an EC50 of 2200 ± 670 nM. researchgate.net Furthermore, research on 3T3-L1 preadipocytes, a sub-line of 3T3 cells, has shown that bimatoprost can inhibit adipogenesis. nih.gov This effect is mediated through the MAPK signaling pathway, as evidenced by increased ERK phosphorylation upon treatment with bimatoprost. nih.gov The anti-adipogenic activity was observed to be dose-dependent and could be reversed by a prostamide receptor antagonist. nih.gov

Ocular Tissue-Derived Cell Lines (e.g., iHTM cells, MOLT-3 cells)

To investigate the effects of bimatoprost in a more physiologically relevant context, cell lines derived from ocular tissues have been utilized.

iHTM cells (immortalized Human Trabecular Meshwork cells): Studies using primary cultures of human trabecular meshwork (TM) cells have shown that bimatoprost can produce a concentration-dependent increase in cell monolayer impedance, which corresponds to decreased cell contractility. nih.gov The half-maximal effective concentration (EC50) for this effect was determined to be 4.3 nM. nih.gov The effects of bimatoprost on TM cells were inhibited by a prostamide receptor antagonist, suggesting specific receptor activation within the conventional outflow pathway. nih.gov

MOLT-3 cells: The human T lymphoblast cell line MOLT-3, which has been reported to lack expression of FP or thromboxane (B8750289) A2 receptors, has been used to study FP-independent effects. semanticscholar.orgcytion.com In these cells, treatment with bimatoprost for 5 days led to a significant increase in the mRNA expression of c-fos and MMP9. semanticscholar.org These findings suggest that bimatoprost can influence gene expression through pathways independent of the classical FP receptor. semanticscholar.org

Isolated Ocular Tissue Incubation Studies for Metabolism and Permeation

Incubation studies with isolated ocular tissues from both human and rabbit sources have provided crucial insights into the metabolism and permeation of bimatoprost diethyl amide. These ex vivo models allow for the examination of tissue-specific processing of the compound.

Cornea, Iris/Ciliary Body, and Sclera Tissue Models

Studies have demonstrated that the ethyl amide group of bimatoprost is hydrolyzed to its corresponding carboxylic acid, 17-phenyl-trinor PGF2α, by various ocular tissues. researchgate.net

Cornea: Both human and rabbit corneal tissues are capable of hydrolyzing bimatoprost. researchgate.net The rate of this hydrolysis is similar between the two species. researchgate.net Further studies using a 3D human corneal tissue model have confirmed that the tissue can rapidly convert the ethyl amide prodrug into its pharmacologically active free acid form. arvojournals.org Permeability studies with this model showed that bimatoprost has an apparent permeability coefficient (Papp) of 5.6 x 10⁻⁵ cm/s, which is significantly higher than its free acid (Papp = 1.9 x 10⁻⁶ cm/s). arvojournals.org

Iris/Ciliary Body: Similar to the cornea, the iris/ciliary body of both humans and rabbits can metabolize bimatoprost to its free acid. researchgate.net The rate of hydrolysis in this tissue is also comparable between humans and rabbits. researchgate.net Low rates of bimatoprost conversion have been observed in isolated feline iris and ciliary body preparations. nih.gov

Sclera: The sclera also participates in the hydrolysis of bimatoprost. researchgate.net However, the rate of hydrolysis by the human sclera is slower than that observed in the rabbit sclera. researchgate.net Permeation studies have indicated that the sclera is a preferred route for bimatoprost to enter the eye, which may contribute to its rapid onset of action. researchgate.netentokey.com

Evaluation of Enzymatic Conversion Rates in Tissue Homogenates

Bimatoprost is considered a prodrug that undergoes enzymatic hydrolysis in ocular tissues to its active free acid form, 17-phenyl-trinor PGF2α. researchgate.netmdpi.comnih.gov This conversion is crucial for its biological activity.

Studies have demonstrated that the ethyl amide group of Bimatoprost is hydrolyzed by various ocular tissues. researchgate.net In vitro incubations of Bimatoprost with human and rabbit ocular tissue homogenates, including the cornea, iris/ciliary body, and sclera, have confirmed the production of its corresponding carboxylic acid metabolite. researchgate.net

The rate of this enzymatic conversion varies between tissues and species. Research indicates that the hydrolysis rate in the human and rabbit cornea and iris/ciliary body is comparable. researchgate.net However, the sclera in humans appears to hydrolyze Bimatoprost at a slower rate than in rabbits. researchgate.net In rabbit eyes, Bimatoprost is rapidly hydrolyzed, with its free acid reaching significant concentrations in the aqueous humor and iris/ciliary body within hours of administration. researchgate.net While specific enzymatic conversion rates in a variety of non-ocular tissue homogenates are not extensively detailed in the available literature, the primary mechanism of action is understood to be mediated by this conversion to its active acid form within the target tissue. researchgate.netnih.gov

Table 1: Enzymatic Hydrolysis of Bimatoprost in Ocular Tissues

| Tissue | Species | Conversion to Free Acid | Relative Rate |

|---|---|---|---|

| Cornea | Human, Rabbit | Confirmed | Similar between species |

| Iris/Ciliary Body | Human, Rabbit | Confirmed | Similar between species |

| Sclera | Human | Confirmed | Slower than rabbit |

| Sclera | Rabbit | Confirmed | Faster than human |

Studies on Adipogenesis and Antioxidant Effects in Specialized Cell Lines

Bimatoprost and related prostaglandin F2α (PGF2α) analogs have demonstrated significant effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This has been a key area of investigation, particularly using orbital adipose-derived stem cells (OASCs) and preadipocyte cell lines like 3T3-L1.

Research has shown that PGF2α and its analogs, including Bimatoprost, act as potent inhibitors of adipogenesis. nih.govmdpi.com This inhibitory effect is dose-dependent and has been observed in both human orbital fibroblasts and the 3T3-L1 cell line. nih.gov The mechanism is believed to involve the activation of the F-prostanoid (FP) receptor, which then modulates signaling pathways that control the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ). nih.govmdpi.comnih.gov

In studies using human preadipocytes, Bimatoprost was found to inhibit the upregulation of PPARγ and other mature adipocyte markers in a dose-dependent manner. nih.gov Similarly, experiments on OASCs from patients with Graves' orbitopathy revealed that PGF2α significantly reduces adipogenesis. nih.gov The anti-adipogenic effects of Bimatoprost are also linked to the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Table 2: In Vitro Effects of Bimatoprost/PGF2α on Adipogenesis Markers

| Cell Line | Compound | Concentration | Effect on Adipogenesis | Key Markers Affected |

|---|---|---|---|---|

| Human Preadipocytes | Bimatoprost | Dose-dependent | Inhibition | PPARγ, FABP4, ADIPOQ |

| 3T3-L1 Preadipocytes | PGF2α | 10⁻⁸ M - 10⁻⁶ M | Inhibition | PPARγ, C/EBPα |

| Orbital Fibroblasts (GO) | PGF2α | 50, 100, 250 nM | Inhibition | PPARγ, FABP4 |

Data synthesized from multiple studies. nih.govmdpi.comnih.gov

The antioxidant potential of prostamides, the class of compounds to which Bimatoprost belongs, has been investigated in vitro. Studies utilizing the human hepatocellular carcinoma cell line (HepG2) have explored the effects of novel synthesized prostamides on cellular viability and antioxidant defense systems. farmaciajournal.com

These studies indicate that certain prostamides may exert an antioxidant effect not by direct radical scavenging, but through the indirect activation of endogenous antioxidant defense mechanisms. farmaciajournal.com When HepG2 cells were treated with new prostamide derivatives, an increase in the activity of intracellular antioxidant enzymes was observed. farmaciajournal.com

Further research on various amide derivatives in HepG2 cells has shown protective effects against oxidative stress induced by agents like H₂O₂ or tert-butyl hydroperoxide (TBHP). mdpi.comx-mol.commdpi.com For instance, certain amide-modified gallic acid derivatives demonstrated significant antioxidant activity and protective effects on HepG2 cells subjected to oxidative injury. x-mol.com Similarly, hesperetin (B1673127) derivatives have shown the ability to scavenge free radicals and protect HepG2 cells. semanticscholar.org While direct studies on the antioxidant effects of this compound in HepG2 cells are limited, the research on related prostamides and other amide derivatives suggests a potential for modulating cellular antioxidant responses. farmaciajournal.commdpi.comx-mol.comsemanticscholar.org

Table 3: Effects of Amide Derivatives on Antioxidant Markers in Stressed HepG2 Cells

| Compound Type | Stressor | Antioxidant Effect | Measured Markers |

|---|---|---|---|

| Novel Prostamides | N/A | Activation of endogenous systems | Antioxidant enzyme activity |

| Amide-Modified Gallic Acid | AAPH | Protection against injury | ROS, SOD, GSH levels |

| Hesperetin Derivatives | N/A | Free radical scavenging | DPPH, ABTS scavenging |

| Esculetin Derivatives | TBHP | Reduction of oxidative stress | ROS, Glutathione levels |

This table represents general findings for different amide derivatives in HepG2 cells. farmaciajournal.commdpi.comx-mol.comsemanticscholar.org

Novel Formulation Strategies and Delivery System Research Academic Perspective

Design and Characterization of Advanced Drug Delivery Systems

The design of advanced drug delivery systems for ocular use involves creating formulations that can prolong the contact time of the drug with the ocular surface and facilitate its penetration into the target tissues. targetmol.comvulcanchem.com Researchers are exploring various biocompatible and biodegradable materials to serve as carriers for potent molecules like bimatoprost (B1667075).

Solid Lipid Nanoparticles (SLNs) have emerged as a promising carrier system for ocular drug delivery due to their biocompatibility, ability to encapsulate lipophilic drugs, and potential for sustained release. These colloidal carriers, with a particle size typically in the range of 10-1000 nm, can enhance corneal drug permeation and prolong pre-corneal residence time.

Research on bimatoprost-loaded SLNs has demonstrated their potential for improving the management of conditions requiring intraocular pressure reduction. A study focused on fabricating and optimizing bimatoprost-loaded SLNs using a solvent evaporation/ultrasonication technique. caymanchem.com Glyceryl monostearate (GMS) was used as the solid lipid and poloxamer 407 as the surfactant. The optimized formulation yielded nanoparticles with favorable characteristics for ocular delivery. caymanchem.com Transmission electron microscopy revealed a nearly smooth surface and a nanoscale particle size. Such nanoparticles with an average size under 200 nm are considered optimal for ocular delivery as they can better penetrate corneal barriers.

| Parameter | Value | Reference |

|---|---|---|

| Average Particle Size | 183.3 ± 13.3 nm | caymanchem.com |

| Zeta Potential | -9.96 ± 1.2 mV | caymanchem.com |

| Encapsulation Efficiency | 71.8 ± 1.1% | caymanchem.com |

| Solid Lipid Used | Glyceryl Monostearate (GMS) | |

| Surfactant Used | Poloxamer 407 |

Ocular inserts and implants represent a significant leap forward in providing long-term, sustained drug delivery, thereby reducing the need for frequent administration of eye drops. These solid or semi-solid devices are placed in the conjunctival sac or administered intracamerally to release the drug at a controlled rate over an extended period.

One area of research involves chitosan-based polymeric inserts. A study detailed the development of bimatoprost-loaded chitosan (B1678972) inserts prepared by a solvent casting method. Characterization of these inserts confirmed a physical interaction between the drug and the polymer matrix without any chemical reaction. These inserts were shown to provide sustained in vitro release of bimatoprost over 8 hours. In vivo studies in animal models demonstrated that a single application of the bimatoprost-loaded insert could lower intraocular pressure for up to four weeks.

Another significant development is a biodegradable, sustained-release implant containing bimatoprost. caymanchem.com This implant is designed to release bimatoprost in a non-pulsatile manner over several months. Pharmacokinetic studies in animal models showed that a 15 µg implant released approximately 80.5% of its bimatoprost load by day 51 and 99.8% by day 80. caymanchem.com Clinical trials have shown that a single administration of such an implant can control intraocular pressure in a significant percentage of patients for up to two years.

| Delivery System | Key Findings | Reference |

|---|---|---|

| Chitosan Polymeric Inserts | Sustained in vitro release over 8 hours. A single application lowered IOP for 4 weeks in rats. | |

| Biodegradable Sustained-Release Implant | Near-complete drug release by 80 days in animal models. A single administration controlled IOP for up to 24 months in some patients. | caymanchem.com |

| Bimatoprost Ring (Silicone-matrix polymer) | Designed for 6-month sustained release. Showed sustained IOP reduction of 4 to 5 mm Hg in a 19-month study. | netascientific.com |

Solid Lipid Nanoparticles (SLNs) for Ocular Delivery

In Vitro Drug Release and Permeation Studies from Novel Formulations

In vitro studies are essential for evaluating the performance of new drug delivery systems before they advance to in vivo testing. These studies provide critical data on drug release rates and permeation across biological membranes.

The Franz diffusion cell is a widely used apparatus for in vitro drug release and permeation testing of topical and transdermal formulations. The system consists of a donor chamber, where the formulation is applied, and a receptor chamber, separated by a membrane (either synthetic or biological, such as an animal cornea). The receptor chamber is filled with a fluid, typically a buffer solution like simulated tear fluid, which is periodically sampled to determine the amount of drug that has permeated the membrane over time.

In the context of bimatoprost-loaded SLNs, a modified Franz diffusion cell was used to conduct in vitro drug release studies. A dialysis membrane was placed between the donor and receptor compartments, and the receptor was filled with simulated tear fluid (pH 7.4). The study demonstrated that entrapping bimatoprost in SLNs significantly prolonged its release for up to 12 hours, compared to a free drug solution where over 95% was released within 4 hours. caymanchem.com The SLN formulation exhibited a biphasic release pattern: an initial release of over 25% in the first 3 hours, followed by a sustained release phase. caymanchem.com

To understand the mechanism of drug release from a formulation, the release data is often fitted to various kinetic models. Common models include zero-order, first-order, and the Higuchi model. The Higuchi model is particularly relevant for matrix-based systems and describes drug release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time.

The suitability of the Higuchi model suggests that the release mechanism is diffusion-controlled from a homogeneous planar matrix that does not dissolve. When drug release data from various formulations, such as hydrogels or matrix tablets, show a high correlation coefficient (R²) when plotted against the square root of time, it indicates that the release follows Higuchi kinetics. For example, studies on various hydrogel formulations have shown that when the R² value for the Higuchi model is high (e.g., >0.9), it confirms a diffusion-controlled release mechanism. This type of modeling is crucial for predicting the in vivo performance of sustained-release formulations.

Franz Diffusion Cell Methodologies

Impact of Excipients and Formulation Components on Permeability and Stability

The choice of excipients is critical in the formulation of ophthalmic products, as they can significantly influence the drug's solubility, stability, and permeability across the cornea. Bimatoprost, being an amide, is generally more chemically stable than ester-based prostaglandin (B15479496) analogs, particularly at a pH range of 6.8 to 7.8.

Excipients like cyclodextrins are known to increase the aqueous solubility and chemical stability of prostaglandin analogs. For instance, 2-hydroxypropyl-β-cyclodextrin can form a water-soluble complex with similar drugs, enhancing stability. Surfactants are also key components. In the development of bimatoprost-loaded SLNs, poloxamer 407 was selected as the surfactant, while glyceryl monostearate served as the solid lipid. Fourier-transform infrared (FTIR) spectroscopy is often used to assess compatibility between the drug and lipid excipients, ensuring no chemical interactions that could compromise stability. Studies on bimatoprost and GMS showed no significant interaction, confirming their compatibility. caymanchem.com

Preservatives are another important consideration. Benzalkonium chloride (BAK) is a common preservative in ophthalmic solutions. While effective, it can also impact the cornea. The concentration of BAK in bimatoprost formulations has been adjusted in different commercial versions to balance preservative efficacy with ocular comfort. The permeability of bimatoprost across human corneal and scleral tissue has been quantified, with the sclera showing higher permeability. Excipients that can enhance this permeability without causing irritation are highly sought after in formulation development.

Future Directions in Bimatoprost Diethyl Amide Research

Elucidation of Undiscovered Receptor Targets and Mechanisms

A significant area of ongoing debate and future research for prostaglandin (B15479496) analogues like Bimatoprost (B1667075) is the precise nature of their receptor interactions. While Bimatoprost is known to be hydrolyzed to its free acid form, which is a potent agonist at the prostaglandin F (FP) receptor, there is substantial evidence suggesting the existence of a distinct "prostamide receptor". researchgate.netarvojournals.orgnih.govcaymanchem.com This hypothesis arose from observations that Bimatoprost itself has unique pharmacological effects independent of FP receptor activation. arvojournals.orgnih.govnih.gov

Future research on Bimatoprost diethyl amide will need to systematically investigate its affinity and activity at these potential targets. A primary goal will be to determine if this compound, like Bimatoprost, acts as a prodrug that requires hydrolysis to an active form, or if the intact molecule possesses its own intrinsic activity at the putative prostamide receptor or other undiscovered sites. The development of more potent and selective second-generation prostamide antagonists, such as AGN 211334, will be instrumental in these investigations, allowing for a clearer pharmacological distinction between FP-mediated and prostamide-mediated effects. arvojournals.orgnih.gov Studies using isolated cells and tissues that express these different receptors will be crucial for characterizing the compound's mechanism of action. nih.gov

Table 1: Potential Receptor Targets for this compound

| Receptor Target | Known Agonists/Antagonists | Potential Role in this compound Action |

|---|---|---|

| Prostaglandin F (FP) Receptor | Agonists: Bimatoprost free acid, Latanoprost (B1674536) acid. Antagonist: AL-8810. researchgate.netnih.gov | The hydrolyzed free acid of this compound is expected to be a potent agonist at this receptor. |

| Putative Prostamide Receptor | Agonists: Bimatoprost, Prostamide F2α. Antagonists: AGN 204396, AGN 211334. nih.gov | The intact this compound molecule may exhibit unique activity at this uncharacterized receptor. |

| Other Prostaglandin Receptors (EP1, EP3) | Various Prostaglandins (B1171923) | Bimatoprost's free acid has been shown to interact with EP1 and EP3 receptors, suggesting a potential area of investigation for its diethyl amide analogue. researchgate.net |

Advanced Computational Modeling and Simulation of Ligand-Receptor Dynamics

The use of advanced computational techniques is a critical future direction for understanding the molecular intricacies of how this compound interacts with its biological targets. units.itnih.gov Methods such as molecular docking and molecular dynamics (MD) simulations can provide invaluable, atom-level insights into the binding process. frontiersin.orgbiorxiv.org

For this compound, computational modeling can be employed to:

Predict Binding Poses: Generate three-dimensional models of how the compound fits into the binding pockets of both the FP receptor and homology models of the putative prostamide receptor. units.itfrontiersin.org

Simulate Dynamic Interactions: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, revealing key conformational changes and the stability of the interaction. frontiersin.orgbiorxiv.org This is particularly important for G-protein coupled receptors (GPCRs), which are known for their flexibility. nih.gov

Analyze Structure-Activity Relationships: By comparing the simulated binding of this compound with that of Bimatoprost and its free acid, researchers can understand how the diethyl amide group influences binding affinity and receptor activation. This can help explain differences in potency and efficacy.

Guide Analogue Design: Computational models can be used to predict how further chemical modifications might enhance binding selectivity or potency, thereby guiding the synthesis of next-generation compounds. units.it

These computational approaches, when combined with experimental data, offer a powerful paradigm for accelerating drug discovery and deepening the understanding of receptor pharmacology. biorxiv.org

Development of Next-Generation Analogues with Tailored Pharmacological Profiles

A key research endeavor will be the rational design and synthesis of novel analogues based on the this compound structure. The goal is to create new chemical entities with more desirable pharmacological properties, such as enhanced receptor selectivity, improved potency, or a modified duration of action. The development of other prostaglandin amide derivatives, like latanoprost ethylamide, indicates that this is a viable strategy for creating new compounds. googleapis.com

Future research in this area will likely focus on:

Improving Selectivity: Creating analogues that preferentially target the putative prostamide receptor over the FP receptor, or vice versa. This could lead to therapies with more specific effects and potentially fewer side effects.

Modulating Potency and Efficacy: Fine-tuning the chemical structure to either increase or decrease the compound's activity at its target receptors.

Altering Physicochemical Properties: Modifying the molecule to improve its stability, solubility, or permeability across biological membranes. The amide group in Bimatoprost already confers greater chemical stability compared to ester-based analogues like Latanoprost, and further modifications could build on this advantage. mdpi.com

The synthesis of these new analogues will require extensive pharmacological characterization using in vitro and in vivo models to determine their precise mechanisms and therapeutic potential.

Table 2: Strategies for Analogue Development

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Alter the Amide Group | The diethyl amide moiety is a key feature. Modifying the alkyl substituents could influence receptor binding and hydrolysis rates. | Enhanced receptor selectivity (Prostamide vs. FP); modified duration of action. |

| Modify the Phenyl Ring | The 17-phenyl group is important for potency. Substitutions on this ring could fine-tune receptor interactions. | Increased potency; altered receptor subtype specificity. |

| Change the Omega Chain | Altering the length or composition of the omega-chain can impact how the ligand fits into the receptor binding pocket. | Tailored efficacy and potency. |

| Introduce Fluorine Atoms | Fluorination is a common strategy in drug design to block metabolic degradation and improve binding affinity. | Increased metabolic stability and potency. |

Integration of Omics Technologies in Mechanistic Pathway Discovery

To gain a comprehensive understanding of the biological effects of this compound, future research must integrate "omics" technologies. These high-throughput methods can map the global changes that occur within a cell or tissue in response to the compound, moving beyond a single receptor-pathway focus.

Genomics/Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in target tissues (e.g., trabecular meshwork cells, dermal papilla cells) following treatment with this compound. arvojournals.orgbrad.ac.uk This can reveal the full spectrum of signaling pathways activated by the compound.

Proteomics: Quantifying changes in the levels and post-translational modifications of proteins. This can identify the downstream effector proteins that mediate the compound's physiological effects.

Metabolomics: Analyzing the profile of small-molecule metabolites within a cell or biological fluid. researchgate.net This can provide insights into how this compound alters cellular metabolism and can also track the metabolic fate of the compound itself.

Lipidomics: As prostaglandins are lipid-derived molecules, lipidomics is particularly relevant. It can be used to study how this compound affects the broader network of lipid signaling molecules in target cells, as has been explored for other prostaglandin analogues. molvis.org

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity.

Q & A

Q. What structural features differentiate bimatoprost diethyl amide from other prostaglandin F2α (PGF2α) analogs, and how do these influence receptor binding?

this compound substitutes an ethyl amide group at the C-1 carbon of the alpha chain, unlike latanoprost or travoprost, which have isopropyl esters. This amide group alters physicochemical properties (e.g., charge, solubility) and enhances scleral penetration, improving ocular bioavailability . Computational docking studies and comparative binding assays (e.g., FP receptor affinity tests) are recommended to quantify structural-activity relationships.

Q. How can researchers validate the dual pharmacological activity of bimatoprost and its acid metabolite in preclinical models?

Bimatoprost is hydrolyzed to bimatoprost acid, both of which are pharmacologically active. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify aqueous humor concentrations of both forms . Pair this with in vitro assays (e.g., FP receptor activation in 3T3 fibroblasts) and in vivo intraocular pressure (IOP) measurements in animal models to correlate pharmacokinetic (PK) and pharmacodynamic (PD) profiles .

Q. What experimental designs are appropriate for assessing bimatoprost’s receptor activation mechanism (FP receptor vs. prostamide receptor)?

Employ receptor knockout models (e.g., FP receptor-deficient mice) or selective antagonists (e.g., AL-8810 for FP receptors) to isolate pathways. For example, glibenclamide (a KATP channel blocker) was used to inhibit bimatoprost-induced hair growth via Akt/Wnt pathways, demonstrating cross-talk between ion channels and receptor signaling . Validate findings with immunohistochemistry or Western blotting for pathway-specific markers .

Advanced Research Questions

Q. How should researchers model PK/PD relationships for bimatoprost when accounting for active metabolites?

Use non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to integrate concentration-time profiles of bimatoprost and its acid metabolite with IOP-lowering effects. Emax models are suitable for steady-state data, as shown in cynomolgus monkeys, where combined aqueous humor concentrations of both forms correlated with IOP reduction . Ensure covariates like species-specific metabolic rates are included.

Q. What methodologies resolve contradictions in bimatoprost’s mechanism of action across different tissues (e.g., ocular vs. dermal)?

Conduct tissue-specific transcriptomic profiling (e.g., RNA-seq) to identify unique receptor isoforms or co-factors. For example, bimatoprost activates KATP channels in dermal papilla cells but not in ocular tissues, suggesting context-dependent signaling . Use siRNA knockdowns in primary cell lines to confirm pathway exclusivity.

Q. How can analytical methods be optimized to quantify low-abundance metabolites like 15-keto-bimatoprost in biological matrices?

Develop high-sensitivity LC-MS/MS protocols with stable isotope-labeled internal standards. Validate methods using spiked matrices (e.g., plasma, aqueous humor) for recovery (>90%) and precision (CV <15%). Reference the identification of 15-keto metabolites in commercial drug impurities as a benchmark .

Q. What statistical approaches are robust for equivalence trials comparing preservative-free and preserved bimatoprost formulations?

Apply a two-one-sided test (TOST) with pre-defined equivalence margins (e.g., ±1.5 mmHg IOP difference). Use mixed-effects models to account for repeated measures and investigator variability, as demonstrated in ITT analyses with last observation carried forward for missing data .

Q. How can systematic reviews address heterogeneity in RCTs evaluating bimatoprost’s efficacy for glaucoma?

Follow PRISMA guidelines and use AMSTAR-2 for quality assessment. Stratify studies by dosage, comparator (e.g., beta-blockers vs. other prostaglandins), and outcome metrics (e.g., IOP reduction percentage). Meta-regression can adjust for covariates like baseline IOP .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., receptor specificity), conduct sensitivity analyses using multiple in vitro systems (e.g., human vs. rodent cells) and orthogonal assays (e.g., calcium mobilization vs. cAMP measurement) .

- Cross-Disciplinary Studies : For non-ocular applications (e.g., hair growth), use 3D spheroid models or organoids to mimic tissue complexity, as done for dermal papilla cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.